1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene
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Overview
Description
1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a nitrovinyl group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with nitromethane in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via a nitroaldol (Henry) reaction, followed by dehydration to form the nitrovinyl compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitrovinyl group can undergo biotransformation, leading to the formation of reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic sites in biological systems.
Comparison with Similar Compounds
1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene can be compared with other nitrovinyl and trifluoromethyl-substituted benzene compounds. Similar compounds include:
1-(2-Nitrovinyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)benzaldehyde: Precursor in the synthesis of this compound.
1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene: Positional isomer with different substitution pattern on the benzene ring. The uniqueness of this compound lies in the combined presence of both nitrovinyl and trifluoromethyl groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)8-4-2-1-3-7(8)5-6-13(14)15/h1-6H/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXVHMDVSKVTID-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53960-62-6 |
Source
|
Record name | trans-β-Nitro-2-(trifluoromethyl)-styrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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